2-((Dimethylamino)methyl)-4-isononylphenol

Micellar catalysis Nucleophilic substitution Structure-activity relationship

2-((Dimethylamino)methyl)-4-isononylphenol (CAS 55138-52-8) is a Mannich base produced by the aminomethylation of 4-isononylphenol with formaldehyde and dimethylamine. The compound (C₁₈H₃₁NO; MW 277.4 g/mol) contains a phenolic -OH, a tertiary amine, and a branched isononyl (7-methyloctyl) tail, placing it in the broader class of ortho-aminomethylated alkylphenols.

Molecular Formula C18H31NO
Molecular Weight 277.4 g/mol
CAS No. 55138-52-8
Cat. No. B12653224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Dimethylamino)methyl)-4-isononylphenol
CAS55138-52-8
Molecular FormulaC18H31NO
Molecular Weight277.4 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCC1=CC(=C(C=C1)O)CN(C)C
InChIInChI=1S/C18H31NO/c1-15(2)9-7-5-6-8-10-16-11-12-18(20)17(13-16)14-19(3)4/h11-13,15,20H,5-10,14H2,1-4H3
InChIKeyNOKHOJCRNXGBQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((Dimethylamino)methyl)-4-isononylphenol (CAS 55138-52-8): Procurement-Focused Identity and Class Positioning


2-((Dimethylamino)methyl)-4-isononylphenol (CAS 55138-52-8) is a Mannich base produced by the aminomethylation of 4-isononylphenol with formaldehyde and dimethylamine [1]. The compound (C₁₈H₃₁NO; MW 277.4 g/mol) contains a phenolic -OH, a tertiary amine, and a branched isononyl (7-methyloctyl) tail, placing it in the broader class of ortho-aminomethylated alkylphenols [2]. These amphiphilic structures are investigated as corrosion inhibitor actives, surfactant intermediates, and nucleophilic building blocks [3]. The branched alkyl chain differentiates it from linear nonyl or tert-octyl analogs and influences hydrophobicity, aggregation behavior, and reactivity in organized media.

2-((Dimethylamino)methyl)-4-isononylphenol (CAS 55138-52-8): Why Analogs Cannot Be Interchanged Without Data


In-class ortho-aminomethylated alkylphenols share a common Mannich-base backbone, but the alkyl substituent exerts a decisive influence on hydrophobicity (logP), micellar partitioning, and nucleophile reactivity in constrained media [1]. For example, the inverted micellar catalysis efficiency of para-substituted 2-aminomethylphenols ranks C₉H₁₉ (i) < H < Cl, confirming that the branched isononyl group is not a passive spectator but an activity-modulating structural element [1]. Generic substitution with a linear nonyl or shorter-chain analog therefore risks altering reaction kinetics and interfacial behavior in surfactant-based or anti-corrosion formulations. The quantitative evidence below demonstrates these measurable differences.

2-((Dimethylamino)methyl)-4-isononylphenol (CAS 55138-52-8): Comparator-Anchored Quantitative Differentiation Data


Inverted Micellar Catalysis Efficiency: Branched Isononyl vs. H vs. Cl Substituents

In toluene solutions of reversed micelles (PEG-600 monolaurate), the catalytic efficiency of the reaction of para-substituted 2-aminomethylphenols with 4-nitrophenyl bis(chloromethyl)phosphinate follows the order: isononyl (C₉H₁₉ i) < H < Cl [1]. The isononyl-substituted compound (target) exhibits lower catalytic turnover than the unsubstituted (H) or chloro-substituted analogs. This rank-order demonstrates that the bulky, branched alkyl chain reduces nucleophilic reactivity in micellar environments, a critical consideration for formulating catalytic or reactive systems where controlled reactivity is desired [1].

Micellar catalysis Nucleophilic substitution Structure-activity relationship

LogP-Driven Hydrophobicity Differentiation: Isononyl vs. Linear Nonyl vs. tert-Octyl Analogs

The calculated octanol-water partition coefficient (LogP) of 2-((dimethylamino)methyl)-4-isononylphenol is 5.7 [1]. For comparison, the linear nonyl analog (2-[(dimethylamino)methyl]-4-nonylphenol, CAS 39026-74-9) has a calculated LogP of approximately 5.9, while the shorter-chain tert-octyl analog (2-[(dimethylamino)methyl]-4-tert-octylphenol) shows a LogP of approximately 5.1 . The intermediate LogP of the isononyl derivative reflects the branched chain's impact on hydrophobicity, which influences micelle partitioning, solubility in non-polar media, and interfacial adsorption in corrosion inhibitor applications [2].

Hydrophobicity Partition coefficient QSAR

Corrosion Inhibition Efficacy: Aminomethylated Isononylphenol vs. Sulfomethylated Analog

Aminomethyl derivatives of 4-isononylphenol, which include the target compound, are reported to exhibit 'rather high anticorrosive activity' as kationactive surfactants in corrosion inhibitor compositions for oil-extracting equipment [1]. In the same research program, the sulfomethylated analog produced anionactive surfactants that also demonstrated high anticorrosive activity [2]. However, quantitative inhibition efficiency values (%) are not yet publicly disclosed, limiting direct numerical comparison. The critical differentiation lies in the surfactant type: the target compound yields cationic (amine-based) actives, whereas sulfomethylation yields anionic actives, dictating compatibility with different formulation environments (e.g., brine vs. hydrocarbon) [1][2].

Corrosion inhibition Oil-extracting equipment Kationactive surfactants

Nucleophilic Reactivity Modulation: Micellar vs. Non-Micellar Conditions

The reaction of 2-((dimethylamino)methyl)-4-isononylphenol with 4-nitrophenyl bis(chloromethyl)phosphinate has been studied in both direct and reverse micellar systems (sodium bis(2-ethylhexyl) sulfosuccinate-decane-water) [1]. The study demonstrated that the amphiphilic nature of the compound increases the percolation threshold of the reverse micellar system, confirming its integration into the surfactant aggregate structure [1]. This behavior is distinct from non-amphiphilic analogs (e.g., simple 2-(dimethylaminomethyl)phenol without a long alkyl chain), which do not significantly alter micellar percolation thresholds.

Micellar effects Reaction kinetics Surfactant catalysis

2-((Dimethylamino)methyl)-4-isononylphenol (CAS 55138-52-8): Evidence-Based Application Scenarios for Selection and Procurement


Development of Cationic Corrosion Inhibitors for Oil-Extracting Equipment

The aminomethylated 4-isononylphenol core yields kationactive surfactants with demonstrated high anticorrosive activity in oil-extracting equipment inhibitor compositions [1]. Formulators requiring a cationic (amine-based) active—rather than an anionic sulfonate—should select this compound to ensure compatibility with negatively charged rock formations and to avoid precipitation in high-salinity brines.

Controlled Reactivity Nucleophile in Micellar and Emulsion Reaction Systems

In inverted micellar catalysis, the branched isononyl substituent reduces nucleophilic efficiency relative to unsubstituted or chloro-substituted analogs (rank: C₉H₁₉ i < H < Cl) [2]. This moderated reactivity is advantageous for staged or controlled-release reaction systems where premature nucleophilic attack must be avoided, such as in triggered gel-breaking or delayed crosslinking applications.

Amphiphilic Building Block for Percolation-Controlled Microemulsions

The compound's integration into reverse micellar aggregates increases the percolation threshold of AOT-decane-water systems [3]. This property is valuable for designing microemulsion-based delivery or cleaning formulations where electrical conductivity onset must be tuned, as the isononyl chain's branching provides a distinct percolation profile compared to linear alkyl analogs.

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